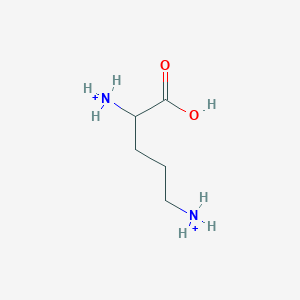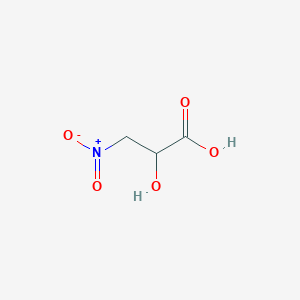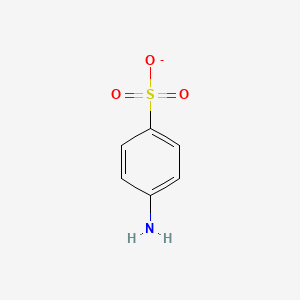
4-(3-Methoxyanilino)-2-methyl-5-oxo-1-phenyl-2-pyrrolecarboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-methoxyanilino)-2-methyl-5-oxo-1-phenyl-2-pyrrolecarboxylic acid ethyl ester is a pyrroline.
Aplicaciones Científicas De Investigación
Oxidative Coupling Studies
The oxidative α,α'-coupling of similar compounds, like 3-methoxy-4-methyl-2-pyrrolecarboxylic acid, has been researched. This study helps in understanding the chemical behavior and potential applications of such compounds in various chemical reactions (Ribó, Acero, & Claret, 1993).
Synthesis of Intermediates in Drug Development
Compounds like 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7- tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, related to the compound , are important intermediates in the synthesis of drugs like apixaban, an anticoagulant. This highlights their role in medicinal chemistry (Wang, Suo, Zhang, Hou, & Li, 2017).
Porphyrin Synthesis
Related compounds, such as 4-alkyl-3-trifluoromethyl-2-pyrrolecarboxylic acid esters, have been used in synthesizing porphyrins, which are significant in fields like photodynamic therapy and catalysis (Ono, Kawamura, & Maruyama, 1989).
Crystal Structure Analysis
The compound's analogs have been studied using methods like X-ray powder diffraction, which are crucial for understanding their molecular structure and potential applications in materials science (Ahankar et al., 2021).
Thermodynamic Properties
Research on similar compounds, like ethyl 6-methyl-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, involves studying their thermodynamic properties. This is vital for understanding their stability and behavior under different conditions, which is key in pharmaceutical and material science applications (Klachko et al., 2020).
Conformational Studies
Studies on the conformational aspects of similar compounds can reveal insights into their molecular behavior, which is crucial in drug design and material science (Ciolkowski et al., 2009).
Propiedades
Fórmula molecular |
C21H22N2O4 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
ethyl 4-(3-methoxyanilino)-2-methyl-5-oxo-1-phenylpyrrole-2-carboxylate |
InChI |
InChI=1S/C21H22N2O4/c1-4-27-20(25)21(2)14-18(22-15-9-8-12-17(13-15)26-3)19(24)23(21)16-10-6-5-7-11-16/h5-14,22H,4H2,1-3H3 |
Clave InChI |
JOSGEYKJFIHQHI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(C=C(C(=O)N1C2=CC=CC=C2)NC3=CC(=CC=C3)OC)C |
SMILES canónico |
CCOC(=O)C1(C=C(C(=O)N1C2=CC=CC=C2)NC3=CC(=CC=C3)OC)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-[3-(dimethylamino)propyl]thiourea](/img/structure/B1229779.png)
![N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B1229785.png)
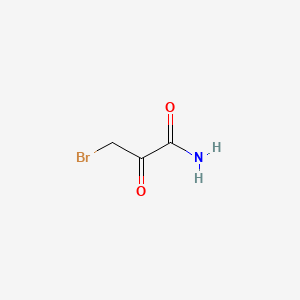
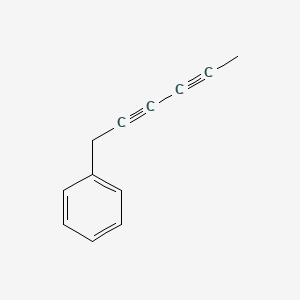
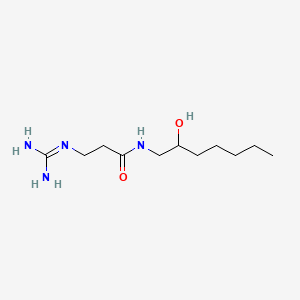
![1-[1-chloro-2-[(2-nitrophenyl)thio]-4-phenyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B1229790.png)
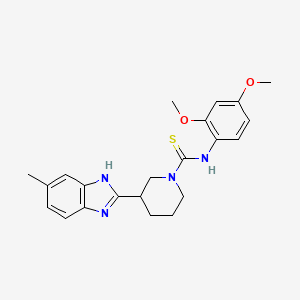
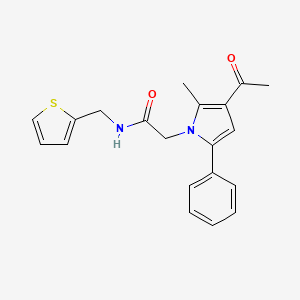
![methyl (2R,3R,6R)-4-benzoyl-3-[(4-fluorophenyl)methyl]-9-(2-methoxyethyl)-10-(pyrrolidine-1-carbonyl)-4,9-diazatricyclo[6.3.0.02,6]undeca-1(8),10-diene-3-carboxylate](/img/structure/B1229793.png)
